2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused with a dihydropyridinone scaffold and an N-phenylacetamide moiety. Its structural complexity arises from the integration of three distinct pharmacophores:
- Dihydropyridinone: A redox-active scaffold implicated in enzyme inhibition and metal chelation.
- N-phenylacetamide: A common motif in drug design, contributing to solubility and target binding.
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-30-18-11-10-15(13-19(18)31-2)21-25-22(32-26-21)17-9-6-12-27(23(17)29)14-20(28)24-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSBZPRNXKPJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including an oxadiazole ring and a dihydropyridinone moiety. These structural elements contribute to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20N4O6 |
| CAS Number | 1105226-23-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to various physiological effects. For instance:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Antimicrobial Properties : The presence of the oxadiazole moiety is linked to antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using various cell lines (e.g., L929 and A549) revealed varying degrees of cytotoxic effects:
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 100 | L929 | 45 |
| 200 | L929 | 30 |
| 12 | A549 | 110 |
| 50 | A549 | 120 |
These results indicate that while the compound can be cytotoxic at higher concentrations, it may also enhance cell viability in certain contexts.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Activity : A study highlighted that derivatives with oxadiazole structures exhibited significant antimicrobial effects compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Research indicated that certain derivatives showed promising cytotoxic profiles against cancer cell lines while maintaining lower toxicity towards normal cells .
- Lipophilicity and Biological Activity : The lipophilicity of oxadiazole derivatives was found to correlate with their biological activity, suggesting that modifications in structure could enhance efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are identified based on shared functional groups or scaffold similarities. Key comparisons are summarized below:
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may confer greater π-π stacking capacity compared to the 2,6-dimethylphenoxy groups in analogs, influencing receptor affinity .
Lumping Strategy Relevance : As per , compounds with shared functional groups (e.g., amides, aromatic rings) may exhibit similar physicochemical behaviors despite scaffold differences. This justifies grouping the target with analogs for preliminary property predictions .
Table 2: Hypothetical Physicochemical Properties (Based on Structural Trends)
Research Findings and Limitations
Spectroscopic Validation: The target compound’s structure would require 1H-NMR and 13C-NMR analysis akin to ’s methodology for Zygocaperoside, focusing on oxadiazole proton signals (~8.1–8.3 ppm) and dihydropyridinone carbonyl peaks (~170 ppm) .
Biological Activity Gaps: No direct pharmacological data for the target compound exists in the provided evidence.
Lumping Strategy Caveats : While lumping () aids in simplifying reaction networks, it risks overlooking unique reactivity of the target’s oxadiazole ring under oxidative conditions .
Q & A
Q. What are the standard synthetic routes for this compound, and what starting materials are typically employed?
The synthesis involves multi-step reactions, including the formation of oxadiazole and dihydropyridine intermediates. Key steps include:
- Coupling reactions : Use of 3,4-dimethoxyphenyl precursors with oxadiazole-forming reagents (e.g., hydroxylamine derivatives) under reflux conditions.
- Acetamide linkage : Reaction of intermediates with phenylacetic acid derivatives in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ . Starting materials often include 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and 2-oxo-1,2-dihydropyridine derivatives .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic ring integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What solvents and catalysts optimize the coupling of oxadiazole and dihydropyridine moieties?
- Solvents : DMF or DMSO for high solubility of intermediates.
- Catalysts : Transition metals (e.g., Pd catalysts for cross-couplings) or mild bases (e.g., NaHCO₃) to facilitate nucleophilic substitutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during oxadiazole ring closure.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Reagent stoichiometry : A 1.2:1 molar ratio of oxadiazole to dihydropyridine precursor reduces unreacted starting material .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- X-ray crystallography (if crystalline) for unambiguous structural confirmation .
Q. What computational methods predict the compound’s biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases, GPCRs).
- Pharmacophore modeling : Identify key interaction sites (e.g., oxadiazole as a hydrogen bond acceptor) .
Q. How to design structure-activity relationship (SAR) studies for substituent optimization?
- Substituent variation : Replace 3,4-dimethoxyphenyl with halogenated or electron-withdrawing groups to assess activity changes.
- Bioassays : Test derivatives against disease-relevant targets (e.g., cancer cell lines, enzyme inhibition assays).
- Data analysis : Use IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity .
Q. What strategies mitigate instability under extreme pH or light exposure?
- pH buffering : Store solutions in phosphate-buffered saline (pH 7.4).
- Light-sensitive handling : Use amber glassware and conduct reactions under inert atmospheres (N₂/Ar) .
Q. How to synthesize derivatives via oxidation or reduction reactions?
- Oxidation : Treat with mCPBA to convert oxadiazole to oxadiazolone derivatives.
- Reduction : Use NaBH₄ or catalytic hydrogenation to modify dihydropyridine rings .
Data Contradiction and Validation
Q. How to address discrepancies between experimental and computational spectral data?
- Re-optimize computational parameters : Adjust solvent models (e.g., PCM for DMSO) in DFT calculations.
- Cross-validate with alternative techniques : Compare IR or MS data for consistency .
Methodological Tables
Q. Table 1: Common Reagents for Derivative Synthesis
Q. Table 2: Key Characterization Parameters
| Technique | Critical Parameters | Example Data for Target Compound |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (aromatic H), δ 3.8 (OCH₃) | Integration confirms 3,4-OCH₃ groups |
| HRMS | m/z calculated: 464.18; Found: 464.17 | <2 ppm error validates molecular formula |
| Based on |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
